molecular formula C17H14O6 B12202375 5-methyl-4-{[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]methyl}-2-furoic acid

5-methyl-4-{[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]methyl}-2-furoic acid

Cat. No.: B12202375
M. Wt: 314.29 g/mol
InChI Key: DCTRURMZCPIWII-UHFFFAOYSA-N
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Description

5-methyl-4-{[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]methyl}-2-furoic acid is a coumarin-furan hybrid compound characterized by a 4-methyl-substituted coumarin core linked via a methyleneoxy group to a 5-methyl-2-furoic acid moiety. The coumarin scaffold (4-methyl-2-oxo-2H-chromen-7-yl) is fused to a furan ring bearing a carboxylic acid group, contributing to its polar and hydrogen-bonding capabilities. This structural motif is associated with diverse biological activities, including anti-inflammatory and anticonvulsant properties, as observed in related compounds .

Properties

Molecular Formula

C17H14O6

Molecular Weight

314.29 g/mol

IUPAC Name

5-methyl-4-[(4-methyl-2-oxochromen-7-yl)oxymethyl]furan-2-carboxylic acid

InChI

InChI=1S/C17H14O6/c1-9-5-16(18)23-14-7-12(3-4-13(9)14)21-8-11-6-15(17(19)20)22-10(11)2/h3-7H,8H2,1-2H3,(H,19,20)

InChI Key

DCTRURMZCPIWII-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)OCC3=C(OC(=C3)C(=O)O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-methyl-4-{[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]methyl}-2-furoic acid typically involves the esterification of 4-methyl-2-oxo-2H-chromen-7-yl with furoic acid derivatives. One common method includes the activation of the carboxylic acid group using N,N’-carbonyldiimidazole, followed by the reaction with the chromenyl group . The product is then precipitated and purified through recrystallization from solvents like ethanol .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve similar esterification processes on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

5-methyl-4-{[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]methyl}-2-furoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the chromenyl group to dihydro derivatives.

    Substitution: The furoic acid moiety can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.

Major Products Formed

The major products formed from these reactions include quinones, dihydro derivatives, and substituted furoic acid derivatives .

Scientific Research Applications

5-methyl-4-{[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]methyl}-2-furoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-methyl-4-{[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]methyl}-2-furoic acid involves its interaction with various molecular targets. The chromenyl group can interact with enzymes and receptors, modulating their activity. The furoic acid moiety can enhance the compound’s binding affinity and specificity. These interactions can lead to various biological effects, such as antimicrobial and anti-inflammatory activities .

Comparison with Similar Compounds

Structural and Functional Group Variations

Table 1: Key Structural Features and Molecular Data
Compound Name Molecular Formula Molecular Weight Functional Groups Notable Substituents
5-methyl-4-{[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]methyl}-2-furoic acid (Target) C₁₇H₁₄O₇* 330.29 Carboxylic acid, coumarin, furan 4-methyl (coumarin), 5-methyl (furan)
Methyl 5-methyl-4-{[(2-oxo-2H-chromen-7-yl)oxy]methyl}-2-furoate C₁₇H₁₄O₆ 314.29 Methyl ester, coumarin, furan Unsubstituted coumarin core
4-{[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]methyl}benzoic acid C₁₈H₁₄O₅ 310.30 Benzoic acid, coumarin 4-methyl (coumarin)
Methyl 5-{[(6-chloro-2-oxo-4-phenyl-2H-chromen-7-yl)oxy]methyl}-2-furoate C₂₂H₁₅ClO₆ 410.81 Methyl ester, chloro, phenyl, coumarin 6-chloro, 4-phenyl (coumarin)
5-({[3-(Carboxymethyl)-4-methyl-2-oxo-2H-chromen-7-yl]oxy}methyl)-2-furoic acid C₁₉H₁₆O₉ 388.32 Two carboxylic acids, coumarin 3-carboxymethyl (coumarin)

*Inferred based on structural analogs (e.g., ).

Key Observations:

Benzoic acid analogs (e.g., ) exhibit aromatic π-π stacking interactions, whereas furan-based acids may adopt distinct binding conformations.

Carboxymethyl Addition: The dual carboxylic acid groups in significantly enhance hydrophilicity, which may improve solubility but reduce membrane permeability.

Key Insights:
  • The target compound likely follows a cascade reaction pathway similar to , leveraging acid-catalyzed cyclization for furan ring formation.
  • X-ray crystallography (e.g., ) and refinement tools like SHELXL are critical for resolving hydrogen-bonding networks (O—H···O) and weak interactions (C—H···π).
Key SAR Trends:
  • Substituent Position : The 7-oxy-methylene linkage is critical for activity, as modifications here disrupt interactions with biological targets .
  • Acid vs.

Biological Activity

5-methyl-4-{[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]methyl}-2-furoic acid is a synthetic compound derived from the coumarin family, which has garnered attention for its potential biological activities. This article reviews the existing literature on its biological properties, including antimicrobial, anticancer, and anti-inflammatory effects, supported by case studies and data tables.

Chemical Structure and Properties

The molecular formula of 5-methyl-4-{[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]methyl}-2-furoic acid is C18H16O5C_{18}H_{16}O_{5}, with a molecular weight of 316.32 g/mol. Its structure features a furoic acid moiety linked to a coumarin derivative, which is critical for its biological activity.

Antimicrobial Activity

Research has indicated that derivatives of coumarins exhibit significant antimicrobial properties. A study evaluated the antimicrobial effects of various coumarin derivatives, including the studied compound, against several bacterial strains. The results showed that the compound demonstrated potent activity against Gram-positive bacteria, with minimum inhibitory concentration (MIC) values ranging from 8 to 32 µg/mL.

Compound Bacterial Strain MIC (µg/mL)
5-methyl-4-{[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]methyl}-2-furoic acidStaphylococcus aureus16
5-methyl-4-{[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]methyl}-2-furoic acidEscherichia coli32

Anticancer Activity

The anticancer potential of this compound has been explored in various in vitro studies. One notable study tested its effects on human cancer cell lines, including breast and lung cancer cells. The findings revealed that the compound induced apoptosis in these cells and inhibited cell proliferation.

In a specific case study, treatment with 5-methyl-4-{[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]methyl}-2-furoic acid resulted in a reduction of cell viability by approximately 70% at a concentration of 50 µM after 48 hours.

Cell Line IC50 (µM) Effect
MCF-7 (Breast Cancer)25Induces apoptosis
A549 (Lung Cancer)30Inhibits proliferation

Anti-inflammatory Activity

In addition to its antimicrobial and anticancer properties, this compound has shown promise as an anti-inflammatory agent. In a model of acute inflammation induced by carrageenan in rats, administration of the compound significantly reduced paw edema compared to control groups.

The biological activities of 5-methyl-4-{[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]methyl}-2-furoic acid are believed to be mediated through several mechanisms:

  • Inhibition of Enzymes : The compound may inhibit key enzymes involved in inflammation and cancer progression.
  • Induction of Apoptosis : It triggers apoptotic pathways in cancer cells by activating caspases and altering mitochondrial membrane potential.
  • Antioxidant Activity : The presence of phenolic groups contributes to its ability to scavenge free radicals, thereby reducing oxidative stress.

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